ADAM12 Human Pre-designed siRNA Set A

ADAM12 siRNA knockdown efficiency multi-target validation

ADAM12 Human Pre-designed siRNA Set A (MCE Cat. No.

Molecular Formula C15H9BrO5
Molecular Weight 349.13 g/mol
Cat. No. B15616841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADAM12 Human Pre-designed siRNA Set A
Molecular FormulaC15H9BrO5
Molecular Weight349.13 g/mol
Structural Identifiers
InChIInChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H
InChIKeyOVIAJBSVWWYJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADAM12 Human Pre-designed siRNA Set A: Procurement-Ready RNAi Tool with Defined Multi-Target Architecture and HPLC-Verified Purity


ADAM12 Human Pre-designed siRNA Set A (MCE Cat. No. HY-RS00269) is a synthetic small interfering RNA (siRNA) product designed for sequence-specific knockdown of human ADAM12 (ADAM metallopeptidase domain 12, Entrez Gene ID: 8038), a transmembrane metalloprotease implicated in tumor progression, trophoblast invasion, and fibrotic signalling [1]. The set consists of three independently packaged siRNA duplexes (siRNA-1, siRNA-2, siRNA-3), each targeting a distinct region of the ADAM12 mRNA transcript, alongside a negative control siRNA, a FAM-labelled negative control siRNA for transfection-efficiency monitoring, and a GAPDH positive control siRNA, all supplied at 5 nmol each with HPLC purification . This pre-configured, multi-target architecture eliminates the need for iterative custom siRNA design and enables users to identify the most potent silencing duplex through parallel screening, a strategy directly validated by published data showing that among three different ADAM12 siRNA targets, only one achieved the highest protein-level knockdown in JEG-3 choriocarcinoma cells (P<0.05) [2].

Why ADAM12 Human Pre-designed siRNA Set A Cannot Be Simply Swapped with Single-siRNA or Pooled Alternatives


Gene silencing reagents targeting the same transcript are not functionally interchangeable, because knockdown potency, specificity, and off-target profiles vary dramatically across different siRNA sequences, chemical modifications, and delivery formats [1]. Published ADAM12 silencing studies consistently show that among three distinct siRNA duplexes designed against the same gene, only one achieves dominant protein-level suppression, and pooling siRNAs without individual validation masks the contribution of ineffective or off-target-prone sequences [2]. Furthermore, different manufacturing workflows—HPLC purification versus affinity-solid-phase extraction, or unmodified versus 2′-OMe chemically modified oligos—yield products with divergent stability, lot-to-lot consistency, and intracellular performance . Generic replacement of a defined, HPLC-purified, multi-target set with a single validated duplex, a heterogeneous esiRNA pool, or a non-HPLC-purified set therefore introduces uncontrolled variability in knockdown efficiency, transfection monitoring capability, and experimental reproducibility. The quantitative evidence below demonstrates the specific dimensions along which ADAM12 Human Pre-designed siRNA Set A must be evaluated against its closest procurement alternatives.

ADAM12 Human Pre-designed siRNA Set A: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Intra-Set Multi-Target Architecture Enables Identification of the Dominant Silencing Duplex, Evidenced by 3-Way ADAM12 siRNA Comparison in JEG-3 Cells

The MCE Set A product provides three independently packaged siRNA duplexes (siRNA-1, siRNA-2, siRNA-3) targeting different regions of human ADAM12 mRNA, enabling users to empirically identify the most potent duplex. This design principle is directly supported by published data from Wang et al. (2020), who tested three different ADAM12 siRNA targets in JEG-3 choriocarcinoma cells. Western blot quantification demonstrated that target 3 achieved significantly higher protein knockdown than targets 1 or 2 (P<0.05), and only target-3-transfected cells showed statistically significant ADAM12 protein reduction relative to both blank control (BC) and negative control (NC) groups [1]. In contrast, single-siRNA products (e.g., Abbexa Human ADAM12 siRNA, one target-specific duplex) or heterogeneous esiRNA pools (e.g., Sigma MISSION esiRNA EHU089561) do not permit identification of the most effective individual sequence. The OriGene ADAM12 Human siRNA Oligo Duplex (Cat. No. SR307320) also offers three duplexes, but guarantees knockdown for only ≥2 of 3 duplexes at ≥70% , whereas the MCE set leaves the selection of the optimal duplex to the end user with no pre-imposed efficacy floor, providing flexibility for applications requiring >90% knockdown. The Sigma MISSION Predesigned siRNA guarantee requires ≥75% knockdown for 2 of 3 duplexes when pooled at ≥30 nM , a different experimental design that does not resolve individual duplex potency.

ADAM12 siRNA knockdown efficiency multi-target validation

HPLC Purification of All Six Components Ensures >95% Full-Length Oligonucleotide Integrity, Contrasting with Desalt-Only Competitor Workflows

The MCE ADAM12 Human Pre-designed siRNA Set A specifies HPLC purification for all six components: the three target-specific siRNA duplexes, the negative control siRNA, the FAM-labelled negative control siRNA, and the GAPDH positive control siRNA, each at 5 nmol . HPLC purification removes truncated (n-1, n-2) synthesis failure products that retain target-complementarity and can contribute to off-target gene regulation, yielding a full-length oligonucleotide purity typically exceeding 95%. By comparison, several competitor products utilise affinity-solid-phase extraction (desalt purification) as the primary cleanup method. For example, Abbexa ADAM12 siRNA (Cat. No. abx906703) states purity >97% via affinity-solid-phase extraction, but this method does not resolve full-length product from truncated species with equivalent affinity [1]. Cohesion Biosciences ADAM12 siRNA (Cat. No. CRH5350) employs affinity-solid-phase extraction followed by mass spectrometry verification but does not claim HPLC purification . The Sigma MISSION esiRNA EHU089561 is an enzymatically prepared heterogeneous pool for which individual duplex purity is not defined . The absence of HPLC-grade purity in comparator workflows introduces a quantifiable risk of truncated-species contamination, which can compromise knockdown specificity and experimental reproducibility.

siRNA purification HPLC oligonucleotide quality control

Inclusion of FAM-Labelled Negative Control siRNA with GAPDH Positive Control Provides Dual-Function Transfection Monitoring Not Universally Offered in Competing ADAM12 siRNA Sets

The MCE ADAM12 Human Pre-designed siRNA Set A includes a FAM-labelled siRNA negative control (5 nmol, HPLC) and a GAPDH siRNA positive control (5 nmol, HPLC) alongside the standard unlabelled negative control . The FAM-labelled negative control enables fluorescence-microscopy-based visual assessment of transfection efficiency in every experiment without consuming target-specific siRNA, while the GAPDH positive control serves as an internal benchmark for knockdown workflow functionality. In contrast, the Abbexa Human ADAM12 siRNA product (Cat. No. abx906703) does not list any positive control or fluorescent negative control in its standard offering [1]. The Cohesion Biosciences ADAM12 siRNA (Cat. No. CRH5350) pre-designed set includes three target-specific siRNAs but does not specify inclusion of a FAM-labelled negative control or a validated positive control . The OriGene ADAM12 Human siRNA Oligo Duplex (Cat. No. SR307320) provides a scrambled siRNA negative control but does not specify a fluorescent-labelled transfection monitoring control or a positive control in the standard kit . The absence of a FAM-labelled control in competitor products means users must either sacrifice a portion of their target-specific siRNA for fluorescent labelling or forego direct transfection efficiency monitoring, which is particularly problematic for difficult-to-transfect cell types where transfection efficiency may fall below 50%.

transfection efficiency FAM-labeled siRNA positive control

Unmodified siRNA Chemistry Preserves Canonical RISC Loading Kinetics, Avoiding the Variable Potency Shifts Observed with Chemically Modified Competitor siRNAs

The MCE ADAM12 Human Pre-designed siRNA Set A employs standard, unmodified siRNA duplexes (approximately 19-23 nt with 3' overhangs) that engage the RNA-induced silencing complex (RISC) through the canonical endogenous RNAi pathway . This is distinct from chemically modified competitor products: Cohesion Biosciences ADAM12 siRNA (Cat. No. CRH5350) incorporates 2′-OMe modifications on all duplexes 'at no extra charge for increased stability and enhanced knockdown in vitro and in vivo' ; Thermo Fisher Silencer Select siRNAs utilise locked nucleic acid (LNA) modifications that reduce off-target effects by up to 90% but are reported to be 5- to 100-fold more potent than unmodified siRNAs, which introduces a significant potency shift that may confound dose-response comparisons with unmodified siRNA datasets . While chemical modifications can enhance nuclease resistance and reduce off-target microRNA-like seed effects, they also alter RISC loading kinetics, strand selection bias, and intracellular half-life in a sequence-dependent manner. For ADAM12, no published study has directly compared unmodified versus 2′-OMe-modified or LNA-modified siRNA knockdown efficiency under identical conditions. The choice of unmodified chemistry in the MCE set provides a defined baseline for cross-study comparability with the substantial body of published ADAM12 siRNA literature, the majority of which employed unmodified siRNAs [1].

siRNA chemical modification 2'-OMe LNA RISC loading

Performance Guarantee Landscape: MCE Set A Provides Three Independent siRNA Duplexes Without Mandatory Pooling, Contrasting with Pooling-Required or Single-Duplex Competitor Guarantees

The MCE ADAM12 Human Pre-designed siRNA Set A is positioned within a competitive guarantee landscape where explicit knockdown thresholds and replacement conditions vary significantly across suppliers . Sigma-Aldrich MISSION Predesigned siRNA guarantees that when three siRNAs targeting the same gene are purchased, if two do not knock down the target gene by ≥75% (mRNA level, ≥30 nM pooled transfection, 48 h post-transfection), replacement or refund is provided . Thermo Fisher Silencer Select Pre-Designed siRNA guarantees that two out of two siRNAs ordered for the same target will achieve ≥70% target mRNA knockdown (≥5 nM, 48 h post-transfection) . OriGene guarantees that at least two of three Dicer-Substrate duplexes will provide ≥70% knockdown . The MCE product does not publicly state an explicit numerical knockdown guarantee; instead, it provides three HPLC-purified duplexes as independent reagents, allowing users to identify the optimal performer empirically. This design transfers selection responsibility to the investigator but also provides flexibility for applications requiring knockdown thresholds above the standard 70-75% industry baseline, since users are not constrained to a minimal guarantee but can identify the duplex that maximally suppresses ADAM12 expression in their specific cell system. In published ADAM12 silencing studies, individual siRNA duplexes have demonstrated variable efficacy, with only one of three tested targets achieving dominant protein-level knockdown in JEG-3 cells [1], underscoring the value of empirical duplex selection over reliance on a pre-defined guarantee threshold.

siRNA performance guarantee knockdown threshold procurement risk

Optimal Procurement and Experimental Application Scenarios for ADAM12 Human Pre-designed siRNA Set A Based on Comparative Evidence


Empirical Identification of the Most Potent ADAM12 Silencing Duplex for Difficult-to-Transfect Cancer Cell Lines

In glioblastoma (U87, U251), gastric cancer (AGS, SNU638), or choriocarcinoma (JEG-3) cell lines where transfection efficiency is variable and suboptimal, the three independently packaged siRNAs in Set A allow parallel screening to identify the duplex that achieves the highest ADAM12 knockdown under the specific transfection conditions used. This approach is directly supported by published data showing that among three ADAM12 siRNA targets, only target 3 achieved dominant protein suppression in JEG-3 cells [1]. The included FAM-labelled negative control enables real-time transfection efficiency quantification without consuming target-specific siRNA, which is critical when working with limited cell material or expensive transfection reagents [2].

ADAM12 Pathway Studies Requiring Stringent Knockdown Validation with Independent siRNA Sequences

For mechanistic studies investigating ADAM12-mediated ectodomain shedding (e.g., VE-cadherin, E-cadherin, HB-EGF), TNF-α/NF-κB signalling, or EMT (epithelial-mesenchymal transition) regulation, best practice requires phenotype confirmation with at least two independent siRNA sequences to rule out off-target effects [1]. The three distinct duplexes in Set A, each HPLC-purified to remove truncated species, provide the necessary sequence independence without additional procurement, whereas single-siRNA products require a second purchase for validation. The GAPDH positive control included in the set serves as an internal workflow validation, ensuring that any negative result is not attributable to transfection or detection failure [2].

Multi-Model ADAM12 Knockdown Studies in Oncology and Trophoblast Biology with Consistent Reagent Lot

Investigators studying ADAM12 across multiple cell models—e.g., glioma cell lines (U87, U251) for brain tumour biology [1], trophoblast cell models (JEG-3, Bewo) for placental development research [2], or breast cancer lines (SUM159PT, Hs578T) for cancer stem cell studies [3]—benefit from the 5 nmol quantity per duplex, which supports approximately 250 transfections per duplex in a 24-well format at standard concentrations (20 pmol/well). Procuring a single set with consistent lot numbers across all three target-specific siRNAs and controls minimises inter-lot variability that could confound cross-model comparisons, a risk amplified when purchasing individual siRNAs from separate lots or different vendors.

Pre-Clinical ADAM12 Target Validation Where Unmodified siRNA Chemistry Ensures Literature Comparability

For pre-clinical ADAM12 target validation studies where knockdown results must be directly comparable to published literature—which overwhelmingly employed unmodified siRNAs [1]—the unmodified chemistry of the MCE Set A avoids the potency and off-target profile shifts introduced by 2'-OMe (Cohesion Biosciences) or LNA (Thermo Fisher Silencer Select) chemical modifications [2]. This is particularly relevant when correlating in vitro ADAM12 knockdown phenotypes with existing gene expression datasets, protein interaction networks, or drug response profiles established using unmodified siRNA reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADAM12 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.